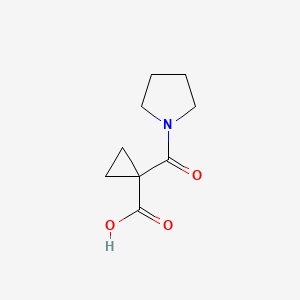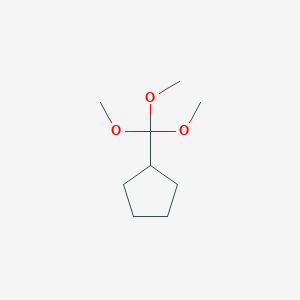![molecular formula C9H10ClNO3S B1527362 [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride CAS No. 1250541-64-0](/img/structure/B1527362.png)
[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride
Descripción general
Descripción
“[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride” is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 g/mol .
Molecular Structure Analysis
The InChI code for “[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride” is1S/C9H10ClNO3S/c1-11-9(12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride” is a powder with a storage temperature of -10°C .Aplicaciones Científicas De Investigación
Chemical Reactions and Assays
The compound [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride is involved in various chemical reactions under specific conditions, contributing to the development of analytical assays. For instance, it reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under acidic and mild-temperature conditions, forming a stable chromophore with intense maximal absorbance. This reaction, optimized by methanesulfonic acid, has been applied to a new colorimetric assay of lipid peroxidation, allowing for the measurement of MDA and 4-hydroxyalkenals, which are significant in studying lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).
Synthesis Applications
This chemical has also been used in the synthesis of complex molecules. For example, the reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines leads to adducts that, after several steps, yield 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines with high yields and excellent stereoselectivities (Craig et al., 2000). Another study described the molecular packing of N,N-Dibenzylmethanesulfonamide, synthesized from methanesulfonyl chloride and dibenzylamine, which highlights the structural aspects of compounds derived from methanesulfonyl chloride (Datta et al., 2008).
Solution Behavior Studies
Additionally, studies have explored the solution behavior of compounds related to [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride. One investigation focused on 4-(4-formylphenylethenyl)-1- methylpyridinium methanesulfonate, showing micellar type aggregation in aqueous solutions, which may have implications for understanding the solution dynamics of related compounds (Crowther & Eagland, 1997).
Oxidation Studies
Research into the oxidation reactions of similar compounds, like methyl (methylthio)methyl sulfoxide, has revealed the formation of bis(methylsulfinyl)methane under certain conditions. These studies contribute to our understanding of oxidation processes and potential applications in synthesizing various sulfonyl compounds (Ogura et al., 1980).
Propiedades
IUPAC Name |
[4-(methylcarbamoyl)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11-9(12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWWBWLSFVRSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



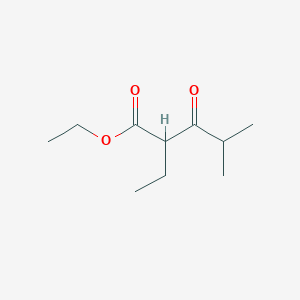
![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)

![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)




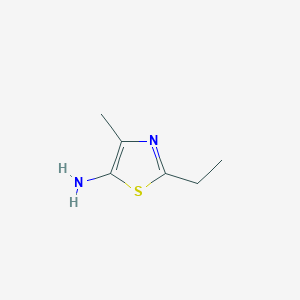
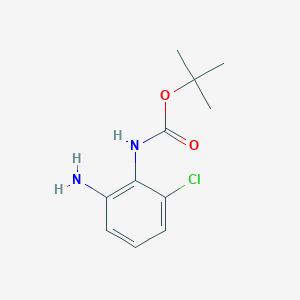
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
